1,3-Difluorobenzene-d4

Descripción general

Descripción

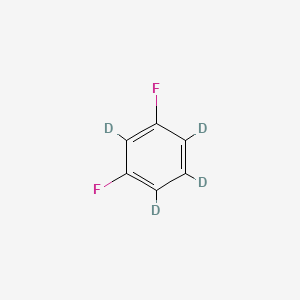

1,3-Difluorobenzene-d4 is a deuterated derivative of 1,3-difluorobenzene, where four hydrogen atoms are replaced by deuterium. This compound is represented by the molecular formula C6D4F2 and has a molecular weight of 118.12 g/mol . It is commonly used in various scientific research applications due to its unique properties.

Métodos De Preparación

1,3-Difluorobenzene-d4 can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and yields a high purity product. The reaction conditions typically involve a continuous-flow reactor operated at 20°C with a residence time of 10 seconds for diazotization, followed by a reaction with sodium hypophosphite at 25°C for 40 minutes .

Análisis De Reacciones Químicas

1,3-Difluorobenzene-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include sodium hypophosphite for hydro-de-diazotization and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

1,3-Difluorobenzene-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 1,3-difluorobenzene-d4 involves its participation in various chemical reactions due to the presence of fluorine atoms, which are highly electronegative. This electronegativity influences the reactivity of the compound, making it a valuable intermediate in organic synthesis. The deuterium atoms provide stability and allow for detailed studies using nuclear magnetic resonance (NMR) spectroscopy .

Comparación Con Compuestos Similares

1,3-Difluorobenzene-d4 can be compared with other fluorobenzenes such as:

1,2-Difluorobenzene: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.

1,4-Difluorobenzene: Another isomer with distinct properties and uses.

Fluorobenzene: The simplest fluorinated benzene, used as a precursor for more complex fluorinated compounds.

This compound stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in NMR studies.

Actividad Biológica

1,3-Difluorobenzene-d4 (CAS Number: 372-18-9) is a deuterated derivative of 1,3-difluorobenzene, which has garnered interest in various fields, including medicinal chemistry and environmental studies. The biological activity of this compound is influenced by its chemical structure, which allows it to interact with biological systems in unique ways.

This compound is characterized by the following properties:

- Molecular Formula : C6H2F2D4

- Molecular Weight : 138.14 g/mol

- Melting Point : -23.5 °C

- Boiling Point : 56.5 °C

These properties are essential for understanding the compound's behavior in biological systems and its potential applications.

The biological activity of this compound can be attributed to its ability to act as a solvent and reagent in various chemical reactions. Its fluorinated structure enhances lipophilicity, which may affect membrane permeability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated aromatic compounds, including derivatives like this compound. For instance, compounds with similar structures have shown promising results against various bacterial strains. In vitro studies suggest that the presence of fluorine atoms can increase the potency of antimicrobial agents by enhancing their binding affinity to bacterial targets.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 2,4-Difluorobenzene | 2 | E. coli |

| 2,4-Dichlorobenzene | 8 | Bacillus subtilis |

Case Studies

- Antioxidant Activity : A study on novel compounds derived from benzene derivatives indicated that fluorinated compounds could exhibit antioxidant properties. This suggests that this compound may play a role in mitigating oxidative stress-related diseases by scavenging free radicals.

- Environmental Impact : Research has shown that fluorinated compounds can persist in the environment and bioaccumulate in living organisms. A study examining the effects of exposure to various chlorobenzenes found correlations between these compounds and respiratory diseases in humans, raising concerns about their long-term biological effects.

Toxicological Profile

The toxicological assessment of this compound remains limited; however, analogs such as dichlorobenzenes have been studied extensively. These studies indicate potential acute effects like headaches and nausea upon high-level exposure. Long-term exposure effects include hepatotoxicity and renal damage in animal models.

Toxicity Data

| Endpoint | Value | Species |

|---|---|---|

| LD50 (oral) | 1516-2138 mg/kg | Rat |

| NOAEL | 60 mg/kg | Mouse |

| LOAEL | 120 mg/kg | Mouse |

Propiedades

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMGWPRHOOEKTA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745734 | |

| Record name | 1,3-Difluoro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-08-6 | |

| Record name | 1,3-Difluoro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.